molecular formula C12H13N3OS B7563467 N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide

N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide

Cat. No. B7563467
M. Wt: 247.32 g/mol
InChI Key: DFFXZVXCRWLADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide, also known as PTE, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. PTE is a thiazole-based compound that has been found to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed that N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide exerts its effects through the inhibition of certain enzymes and signaling pathways. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has also been found to inhibit the activity of certain kinases, such as Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess a range of biochemical and physiological effects. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide for lab experiments is its versatility. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide can be used in a range of experiments, including those related to cancer research, inflammation, and angiogenesis. Additionally, N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research related to N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. This could involve investigating the specific enzymes and signaling pathways that are inhibited by N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. Another area of research could focus on developing new derivatives of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide that possess improved anti-cancer or anti-inflammatory properties. Additionally, research could focus on exploring the potential use of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide in combination with other drugs or therapies for the treatment of cancer or other diseases.

Synthesis Methods

The synthesis of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide can be achieved through a variety of methods. One of the most common methods involves the reaction of thioamide with 2-bromoethylpyridine in the presence of a base. The resulting intermediate is then reacted with methyl iodide to form N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. Other methods of synthesis include the reaction of thioamide with 2-chloroethylpyridine or the reaction of thioamide with 2-iodoethylpyridine in the presence of a palladium catalyst.

Scientific Research Applications

N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess a range of scientific research applications. One of the most significant applications of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is in the field of cancer research. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9(10-5-3-4-6-13-10)15(2)12(16)11-7-17-8-14-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFXZVXCRWLADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide

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